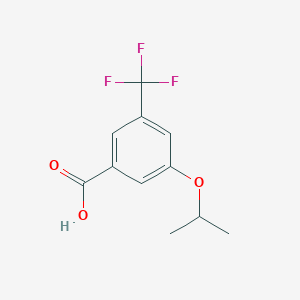![molecular formula C10H8N2O B6152419 (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine CAS No. 2387439-34-9](/img/no-structure.png)
(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(Isoquinolin-5-yl)methanamine” is a chemical compound with the molecular formula C10H10N2 . It is used as a building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “(Isoquinolin-5-yl)methanamine” consists of a isoquinoline group attached to a methanamine group . The molecular weight is 158.2 .Physical and Chemical Properties Analysis
“(Isoquinolin-5-yl)methanamine” has a molecular weight of 158.2 . More detailed physical and chemical properties were not available in the sources I found.Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine involves the condensation of isoquinoline-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the desired product.", "Starting Materials": [ "Isoquinoline-5-carbaldehyde", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve isoquinoline-5-carbaldehyde (1 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the oxime is formed.", "Step 3: Extract the oxime with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to yield the crude oxime.", "Step 5: Dehydrate the crude oxime by heating it under reflux in a suitable solvent (e.g. toluene) in the presence of a dehydrating agent (e.g. phosphorus pentoxide) until the desired product is formed.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
2387439-34-9 |
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



